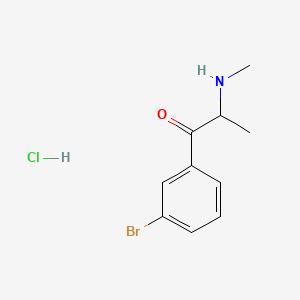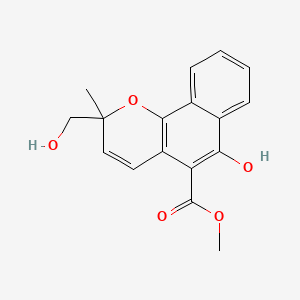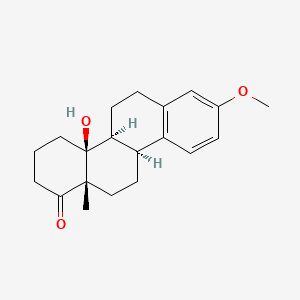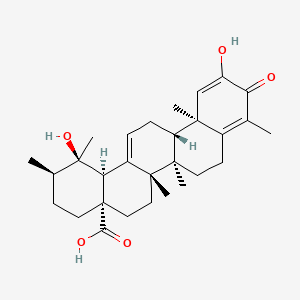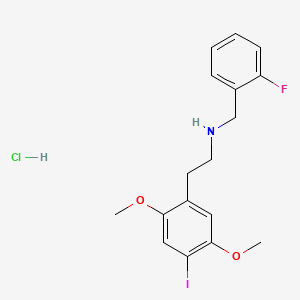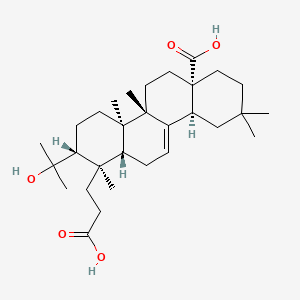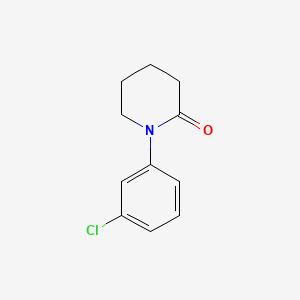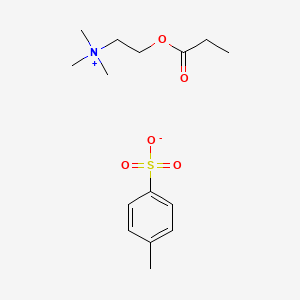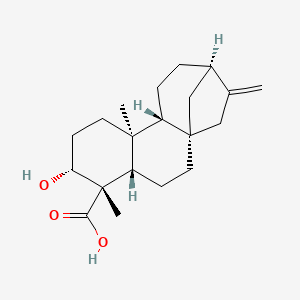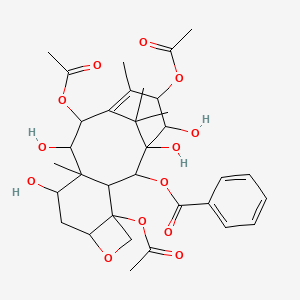
Baccatin VIII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baccatin VIII is a chemical compound with the molecular formula C33H42O13 . It is a member of the taxane family, which includes several other compounds with similar structures .
Synthesis Analysis
The synthesis of Baccatin VIII and other taxanes is a complex process that involves multiple enzymatic reactions . Recent research has focused on improving the biological methods for synthesizing these compounds . For example, one study used a combination of transcriptomics, cell biology, metabolomics, and pathway reconstitution to identify the complete gene set required for the heterologous production of paclitaxel .
Molecular Structure Analysis
The molecular structure of Baccatin VIII has been determined using high-resolution structural techniques . The compound has a complex structure with multiple functional groups, including several hydroxyl and acetyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of Baccatin VIII have been determined using various computational methods . For example, the molecular weight of the compound is 646.7 g/mol, and it has a complex structure with 46 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Production
“Baccatin III”, a precursor of “Baccatin VIII”, is a key component in the production of the anticancer drug Paclitaxel . This drug, also known as Taxol®, is synthesized by yew trees and is used worldwide for chemotherapeutic treatments of ovarian, breast, and lung cancers, as well as Kaposi’s sarcoma .
Metabolic Engineering
Scientists have been able to reconstitute the production of “Baccatin III” in a heterologous host, providing unprecedented perspectives for biotechnological production of this prominent anticancer drug . This advance in metabolic engineering could lead to more efficient and sustainable production methods.
Biocompound Production
“Baccatin III” is part of a highly diversified series of biocompounds produced by medicinal plants with potent activities for human health . These biocompounds have the potential to be developed into powerful natural drugs.
Market Value
The market size of Paclitaxel, which uses “Baccatin III” as a precursor, was valued at more than 5 billion USD in 2023 and is estimated to reach 15 billion USD by 2032 . This highlights the significant economic impact of “Baccatin VIII”.
Supply Strategy
The current supply process for Paclitaxel is based on extraction of “Baccatin III” from yew bark or cell cultures . This process is highly costly due to low production rates, indicating a need for more efficient production methods.
Potential for New Drug Development
Plant-based drugs like Paclitaxel are becoming more popular in treating complicated diseases like cancer due to their effectiveness, affordability, availability, and lack of serious side effects . The potential of “Baccatin VIII” in this field is vast and warrants further exploration.
Zukünftige Richtungen
Future research on Baccatin VIII and other taxanes will likely focus on improving their synthesis and understanding their mechanism of action . For example, one study suggested that the synthesis and yield of taxol will continue to depend on the improvement of biological methods . Another study used synthetic biology to identify the minimal gene set required for paclitaxel biosynthesis .
Eigenschaften
IUPAC Name |
(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKFLQKTRZJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baccatin VIII | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

